molecular formula C13H20ClNO B409328 N-[(4-methoxyphenyl)methyl]cyclopentanamine CAS No. 435345-22-5

N-[(4-methoxyphenyl)methyl]cyclopentanamine

Cat. No.: B409328
CAS No.: 435345-22-5
M. Wt: 241.76 g/mol
InChI Key: PJAAJFRVPSRXFK-UHFFFAOYSA-N
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Description

N-[(4-methoxyphenyl)methyl]cyclopentanamine is an organic compound with the molecular formula C₁₃H₁₉NO and a molecular weight of 205.3 g/mol It is characterized by the presence of a cyclopentane ring attached to an amine group, which is further connected to a 4-methoxyphenylmethyl group

Scientific Research Applications

N-[(4-methoxyphenyl)methyl]cyclopentanamine has several scientific research applications:

Safety and Hazards

The specific safety and hazard information for “N-[(4-methoxyphenyl)methyl]cyclopentanamine” is not available in the current data. For safe handling, it is recommended to refer to its Material Safety Data Sheet (MSDS) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-methoxyphenyl)methyl]cyclopentanamine typically involves the reaction of cyclopentanamine with 4-methoxybenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: N-[(4-methoxyphenyl)methyl]cyclopentanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)methyl]cyclopentanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: N-[(4-methoxyphenyl)methyl]cyclopentanamine is unique due to its specific ring size and the presence of a methoxy group on the phenyl ring. This combination of structural features can influence its chemical reactivity and biological activity, making it distinct from its analogs .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[(4-methoxyphenyl)methyl]cyclopentanamine involves the reaction of 4-methoxybenzyl chloride with cyclopentylamine in the presence of a base.", "Starting Materials": [ "4-methoxybenzyl chloride", "cyclopentylamine", "base (e.g. sodium hydroxide)" ], "Reaction": [ "Add 4-methoxybenzyl chloride to a flask containing cyclopentylamine and base.", "Stir the mixture at room temperature for several hours.", "Extract the product with a suitable organic solvent.", "Dry the organic layer with anhydrous sodium sulfate.", "Concentrate the organic layer under reduced pressure to obtain the desired product." ] }

CAS No.

435345-22-5

Molecular Formula

C13H20ClNO

Molecular Weight

241.76 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]cyclopentanamine;hydrochloride

InChI

InChI=1S/C13H19NO.ClH/c1-15-13-8-6-11(7-9-13)10-14-12-4-2-3-5-12;/h6-9,12,14H,2-5,10H2,1H3;1H

InChI Key

PJAAJFRVPSRXFK-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CNC2CCCC2

Canonical SMILES

COC1=CC=C(C=C1)CNC2CCCC2.Cl

Origin of Product

United States

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